2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide
Overview
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide is an organic compound with the molecular formula C20H34N4OS. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with N,N-dicyclohexylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the acetamide moiety.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole or acetamide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide
- 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide
- 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide
Uniqueness
The uniqueness of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide lies in its specific substitution pattern on the triazole ring and the presence of the dicyclohexylacetamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4OS/c1-2-3-14-18-21-20(23-22-18)26-15-19(25)24(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,2-15H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODZHVHSRHZTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)N(C2CCCCC2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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